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Compound Name: GSK376501A

Cat. No.: B1672384 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
GSK376501A is a potent and selective partial agonist of the Peroxisome Proliferator-Activated

Receptor gamma (PPARγ). Developed by GlaxoSmithKline, this small molecule therapeutic

candidate, also known as 1-((3,5-bis(2-methoxyethoxy)phenyl)methyl)-3-(4-(tert-

butyl)phenyl)-1H-indole-2-carboxylic acid, was investigated for the treatment of type 2 diabetes

mellitus and obesity. As a selective PPARγ modulator (SPPARM), GSK376501A was designed

to elicit the beneficial glucose-lowering effects of full PPARγ agonists, such as

thiazolidinediones, while potentially mitigating the associated side effects like weight gain and

fluid retention. The compound progressed to Phase 1 clinical trials to evaluate its safety,

tolerability, pharmacokinetics, and pharmacodynamics in humans. This technical guide

provides a comprehensive overview of the available data on GSK376501A, including its

mechanism of action, synthesis, and findings from early-stage clinical investigations.
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Parameter Value

IUPAC Name
1-((3,5-bis(2-methoxyethoxy)phenyl)methyl)-3-

(4-(tert-butyl)phenyl)-1H-indole-2-carboxylic acid

Synonyms GSK-376501, GSK376501

Molecular Formula C₃₂H₃₇NO₆

CAS Number 1010412-80-2

Mechanism of Action
Peroxisome proliferator-activated receptor

gamma (PPARγ) partial agonist

Therapeutic Area Endocrinology and Metabolic Diseases

Indications (Investigational) Diabetes Mellitus, Type 2; Obesity

Developer GlaxoSmithKline

Highest Development Phase Phase 1 Clinical Trials

Mechanism of Action and Signaling Pathway
GSK376501A functions as a partial agonist of PPARγ, a nuclear receptor that plays a pivotal

role in the regulation of glucose and lipid metabolism. Upon binding to PPARγ, the compound

induces a conformational change in the receptor, leading to the recruitment of coactivator

proteins and the subsequent transcription of target genes involved in insulin sensitization and

glucose homeostasis. As a partial agonist, GSK376501A is designed to induce a submaximal

transcriptional response compared to full agonists, which is hypothesized to translate into a

more favorable clinical profile.
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Caption: Simplified PPARγ signaling pathway activated by GSK376501A.

Synthesis
Two high-yielding synthetic routes for the large-scale production of GSK376501A were

developed by GlaxoSmithKline. The key step in both syntheses involved the substitution of a

3,5-disubstituted aryl intermediate with 2-methoxyethanol.

One route utilized a 3,5-difluoro aryl intermediate, proceeding via a nucleophilic aromatic

substitution (SNAr) reaction under basic conditions. The second route employed a 3,5-dibromo

aryl halide intermediate, which required copper-catalyzed conditions for the substitution of the

second bromide. The pathway involving the difluoro intermediate was ultimately selected for

the final manufacturing route due to its straightforward chemistry, more controllable impurity

profile, and the ease of fluoride removal.

Preclinical and Clinical Development
GSK376501A underwent several Phase 1 clinical trials to assess its safety, tolerability,

pharmacokinetics, and pharmacodynamics in healthy volunteers and in overweight and obese

subjects.
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Clinical Trial ID Title Status Phase

NCT00495014

A Study to Evaluate

the Safety, Tolerability,

Pharmacokinetics,

and

Pharmacodynamics of

GSK376501 in

Healthy Overweight

and Obese Subjects

Completed 1

NCT00404963

A Study to Investigate

the Safety and

Metabolism of

GSK376501 in

Overweight Subjects

Completed 1

NCT00605449

A Drug Interaction

Study Between

Simvastatin and

GSK376501 in

Healthy Subjects

Completed 1

NCT00615212

A Study to Investigate

the Effect of

GSK376501 on

Hepatic Cytochrome

P450 Activity in

Healthy Adult Subjects

Completed 1

Experimental Protocols (General Overview)
While specific, detailed protocols from the proprietary studies are not publicly available, the

methodologies employed in the clinical trials would have followed standard industry practices

for first-in-human and early-phase studies.
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Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of

GSK376501A.

Methodology: Serial blood samples were collected at predefined time points after single and

multiple ascending doses of the investigational drug. Plasma concentrations of

GSK376501A and any major metabolites were quantified using a validated analytical

method, likely high-performance liquid chromatography-tandem mass spectrometry (HPLC-

MS/MS). Key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax

(time to maximum concentration), AUC (area under the concentration-time curve), and t1/2

(half-life) were calculated.

Pharmacodynamic Assessment:

Objective: To evaluate the effect of GSK376501A on biomarkers of glucose and lipid

metabolism.

Methodology: Blood samples were collected to measure fasting and postprandial glucose,

insulin, C-peptide, triglycerides, free fatty acids, and other relevant metabolic markers. The

changes in these biomarkers from baseline were assessed at different dose levels and

compared to a placebo control group.
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Caption: Generalized workflow for a Phase 1 clinical trial of GSK376501A.

Conclusion
GSK376501A represents a targeted approach to the treatment of type 2 diabetes by selectively

modulating the PPARγ receptor. The rationale behind its development was to uncouple the

beneficial metabolic effects from the undesirable side effects associated with full PPARγ

agonists. While the compound progressed through Phase 1 clinical trials, its current

development status is inactive. The data gathered from these early-phase studies, though not

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b1672384?utm_src=pdf-body-img
https://www.benchchem.com/product/b1672384?utm_src=pdf-body
https://www.benchchem.com/product/b1672384?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672384?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


fully published, have contributed to the broader understanding of SPPARMs and their potential

role in metabolic diseases. Further research into compounds with a similar mechanism of

action continues to be an active area in the pursuit of safer and more effective therapies for

type 2 diabetes.

To cite this document: BenchChem. [GSK376501A: A Technical Overview of a Selective
PPARγ Modulator]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1672384#what-is-gsk376501a]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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